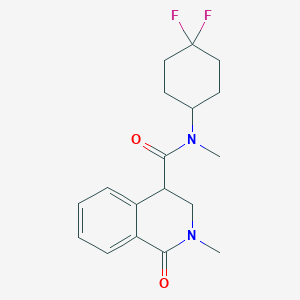![molecular formula C18H22N4O4 B7358719 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid](/img/structure/B7358719.png)
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid, also known as INDOPY-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This can lead to the induction of apoptosis in cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and have neuroprotective effects. Additionally, studies have suggested that it may have anti-inflammatory properties and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid is its potential therapeutic applications in a range of diseases. Additionally, it has been found to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, research is needed to further explore the antibacterial properties of this compound and its potential applications in the treatment of bacterial infections. Finally, studies are needed to identify any potential side effects of this compound and to determine its safety profile in humans.
Métodos De Síntesis
The synthesis of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction between 2-(1H-indazol-6-yl)acetic acid and piperazine, which forms 4-[2-(1H-indazol-6-yl)acetyl]piperazine. This intermediate is then reacted with oxalyl chloride and 3-methyl-2-oxovaleric acid, leading to the formation of this compound.
Aplicaciones Científicas De Investigación
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against a range of bacterial strains. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-16(10-13-1-2-14-11-19-20-15(14)9-13)21-4-6-22(7-5-21)18(17(24)25)3-8-26-12-18/h1-2,9,11H,3-8,10,12H2,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHLLVZMLGXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N2CCN(CC2)C(=O)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B7358639.png)

![[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7358650.png)
![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5-[(2S,4R)-4-methoxy-1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7358668.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![1-(6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-3-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]urea](/img/structure/B7358708.png)
![3-[4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B7358734.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine](/img/structure/B7358741.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)